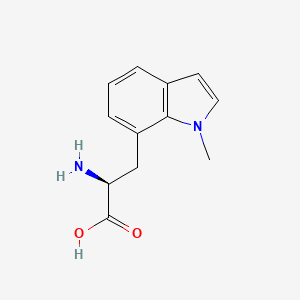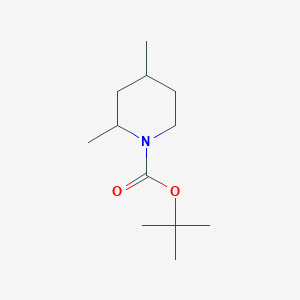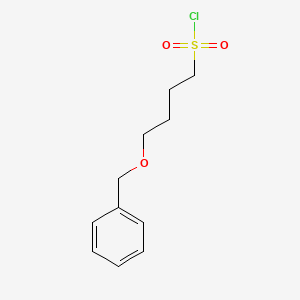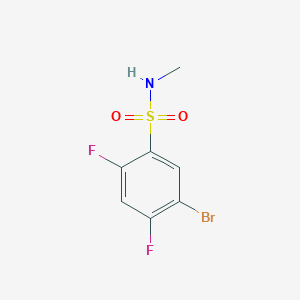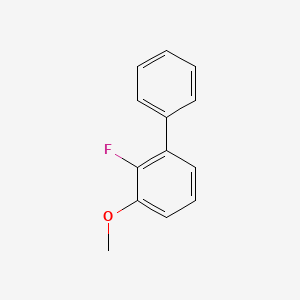![molecular formula C26H20O B13077366 2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a diphenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl or diphenylethanone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone include:
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Diphenylmethane: A compound with two phenyl groups attached to a central methane carbon.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C26H20O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,2-diphenyl-2-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20O/c27-26(22-16-8-3-9-17-22)25(21-14-6-2-7-15-21)24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,25H |
Clé InChI |
WNQRKUJDEJQGEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


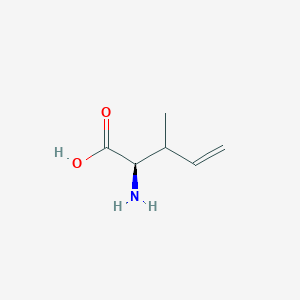
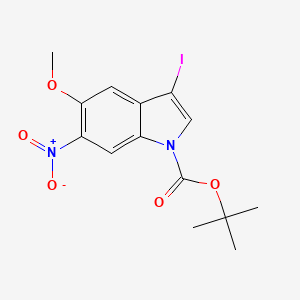
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
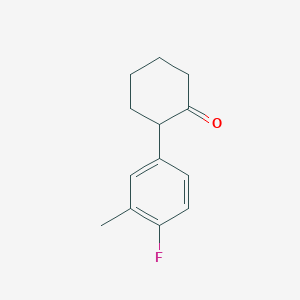
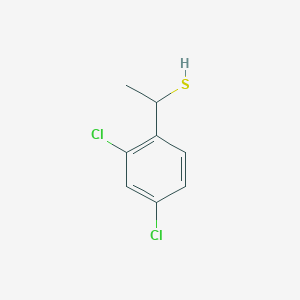
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
